molecular formula C19H14Cl2N6OS B2796430 N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886933-23-9

N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2796430
CAS No.: 886933-23-9
M. Wt: 445.32
InChI Key: OTNRBRVQYORDAB-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with pyridin-3-yl and 1H-pyrrol-1-yl groups, linked via a sulfanyl bridge to an acetamide moiety bearing a 2,6-dichlorophenyl group.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6OS/c20-14-6-3-7-15(21)17(14)23-16(28)12-29-19-25-24-18(13-5-4-8-22-11-13)27(19)26-9-1-2-10-26/h1-11H,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNRBRVQYORDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC19H14Cl2N6OS
Molecular Weight445.3 g/mol
CAS Number886933-23-9

The structure features a dichlorophenyl group and a triazole moiety linked via a sulfanyl group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. The structure of the compound suggests potential mechanisms involving disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that triazole derivatives can possess significant antitumor activity. A study on related compounds revealed broad-spectrum activity against various cancer cell lines. The presence of the pyridine and triazole rings is hypothesized to enhance interaction with cellular targets, leading to apoptosis in cancer cells.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. In models of neuroinflammation, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce microglial activation. This suggests that this compound may offer therapeutic benefits in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected the MIC (Minimum Inhibitory Concentration) values. The most effective derivatives had substitutions that enhanced lipophilicity and allowed for better membrane penetration.

CompoundMIC (µg/mL)Activity Against
Triazole Derivative A8Staphylococcus aureus
Triazole Derivative B16Escherichia coli

Study 2: Antitumor Evaluation

In another study focusing on antitumor activity, several derivatives were tested against human cancer cell lines. The results showed that modifications in the triazole ring could lead to increased cytotoxicity.

CompoundIC50 (µM)Cancer Cell Line
Triazole Derivative C5.0HeLa (Cervical Cancer)
Triazole Derivative D3.5MCF7 (Breast Cancer)

Comparison with Similar Compounds

Table 1: Substituent Comparison on Triazole Core

Compound Triazole Type Position 4 Substituent Position 5 Substituent
Target Compound 1,2,4-triazole 1H-pyrrol-1-yl Pyridin-3-yl
6 m 1,2,3-triazole Naphthalen-1-yloxy
477313-65-8 1,2,4-triazole 4-Methoxyphenyl 4-tert-Butylphenyl

Variations in Acetamide Aryl Groups

The 2,6-dichlorophenyl group in the target compound contrasts with substituents in analogs:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) : A pesticidal compound with a 2,6-dimethylphenyl group, highlighting how electron-donating methyl groups vs. electron-withdrawing chlorines affect bioactivity .
  • N-(4-Chlorophenyl) analogs (e.g., 6 m) : The para-chloro substitution in 6 m may reduce steric hindrance compared to the ortho-dichloro configuration in the target compound .

Table 2: Acetamide Aryl Group Comparison

Compound Aryl Group Key Properties
Target Compound 2,6-Dichlorophenyl High electronegativity, steric bulk
Oxadixyl 2,6-Dimethylphenyl Electron-donating, reduced polarity
6 m 4-Chlorophenyl Moderate electronegativity, linearity

Spectral and Physicochemical Properties

IR and HRMS Data

  • The target compound’s C=O stretch (expected ~1678 cm⁻¹, similar to 6 m) and C–Cl vibrations (~785 cm⁻¹) align with chlorophenyl-containing analogs .
  • HRMS data for 6 m ([M + H]+: 393.1112) provides a benchmark for validating the molecular weight of the target compound .

NMR Chemical Shifts

As shown in , NMR shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example, replacing pyridinyl with naphthyloxy (as in 6 m) would alter electron density, reflected in chemical shift disparities in these regions .

Table 3: NMR Shift Comparison in Key Regions

Compound Region A (ppm) Region B (ppm) Inference
Target Compound Expected shifts influenced by pyridine
Rapamycin Analog Variable Variable Substituent localization via shifts

Implications of Structural Differences

The lumping strategy () justifies grouping these compounds based on shared triazole-acetamide frameworks, which likely undergo similar reactivity (e.g., nucleophilic substitution at the sulfanyl group). However, substituent-driven variations in electronic and steric profiles critically modulate properties such as solubility, metabolic stability, and target binding . For instance, the pyridinyl group in the target compound may enhance hydrogen bonding compared to bulkier tert-butylphenyl substituents in 477313-65-8 .

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